Iterative Cross-Coupling Capability: 2-Fluoro-3,4-diiodopyridine Enables Three Sequential Diversifications vs. Single Functionalization with Mono-Iodinated Analogs
2-Fluoro-3,4-diiodopyridine contains two iodine handles at adjacent C3 and C4 positions, enabling at least two sequential cross-coupling reactions in addition to potential late-stage C2 fluorine substitution [1]. In contrast, mono-iodinated pyridine analogs such as 2-fluoro-3-iodopyridine or 2-fluoro-4-iodopyridine provide only a single cross-coupling site, requiring additional synthetic steps to achieve comparable structural complexity [2]. Experimental work on the closely related 2-chloro-3,4-diiodopyridine scaffold demonstrates that the C4 iodine undergoes coupling first under mild conditions (50°C, 18 h), followed by C3 iodine coupling under slightly more forcing conditions (80°C, 18 h), achieving synthetically viable yields for sterically hindered triheteroarylpyridine products [1].
| Evidence Dimension | Number of reactive cross-coupling sites available for sequential functionalization |
|---|---|
| Target Compound Data | 3 reactive sites total: C3 iodine (Suzuki coupling), C4 iodine (Suzuki coupling), C2 fluorine (nucleophilic aromatic substitution or inert pharmacophore) |
| Comparator Or Baseline | 2-Fluoro-3-iodopyridine (CAS 113975-22-7): 2 reactive sites total (one iodine, one fluorine). 2-Fluoro-4-iodopyridine: 2 reactive sites total (one iodine, one fluorine) |
| Quantified Difference | Target compound offers 50% more total reactive sites and 100% more cross-coupling sites specifically |
| Conditions | Structural analysis of substitution pattern; experimental validation of sequential coupling from 2-chloro-3,4-diiodopyridine analog in Tetrahedron 2010 study |
Why This Matters
This enables construction of 2,3,4-trisubstituted pyridine scaffolds in a single synthetic sequence rather than requiring multiple linear steps with intermediate purifications, reducing both time and material costs in medicinal chemistry campaigns.
- [1] Daykin, L. M.; Siddle, J. S.; Ankers, A. L.; Batsanov, A. S.; Bryce, M. R. Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines. Tetrahedron 2010, 66, 668-675. DOI: 10.1016/j.tet.2009.11.074. View Source
- [2] PubChem Compound Summary. 2-Fluoro-3-iodopyridine (CAS 113975-22-7). CID 2763238. View Source
